
1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione, also known as E-NAP, is a pyrimidine derivative that has been widely used in scientific research. This compound has been found to possess several interesting biological properties, including antitumor, anti-inflammatory, and antiviral activities.
作用机制
The mechanism of action of 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to reduce the production of reactive oxygen species, which are known to be involved in various pathological conditions, including cancer and inflammation.
实验室实验的优点和局限性
One of the main advantages of using 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione in lab experiments is its broad range of biological activities. This compound has been found to possess antitumor, anti-inflammatory, and antiviral activities, making it a useful compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of the molecular targets of this compound and the elucidation of its mechanism of action. In addition, further studies could investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, this compound is a pyrimidine derivative that has been found to possess several interesting biological properties, including antitumor, anti-inflammatory, and antiviral activities. The synthesis of this compound can be achieved by several methods, and it has been extensively studied for its biological activities. This compound exerts its biological activities by inhibiting various enzymes and signaling pathways, and it has several biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has limitations, and there are several future directions for research on this compound.
合成方法
The synthesis of 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione can be achieved by several methods. One of the most common methods involves the reaction of ethyl acetoacetate with 1-naphthaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with urea and acetic anhydride to yield this compound. Another method involves the reaction of ethyl acetoacetate with 1-naphthaldehyde in the presence of sodium ethoxide and ammonium acetate. The product is then treated with urea and acetic anhydride to yield this compound.
科学研究应用
1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione has been extensively studied for its biological activities. It has been found to possess antitumor activity against various types of cancer cells, including breast, lung, and liver cancer cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to possess antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
属性
IUPAC Name |
1-ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-18-11-10-16(20)19(17(18)21)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBJIGXIWWHHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

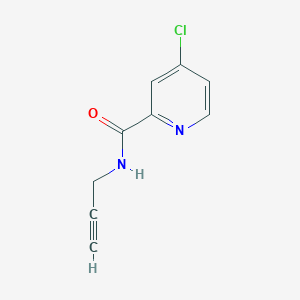
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
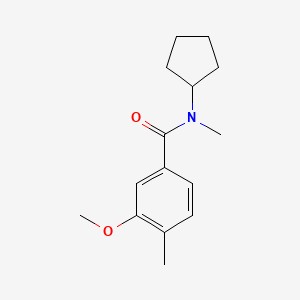

![3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
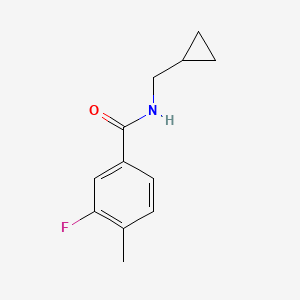
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)
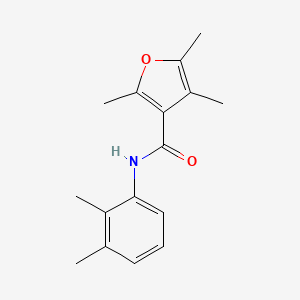
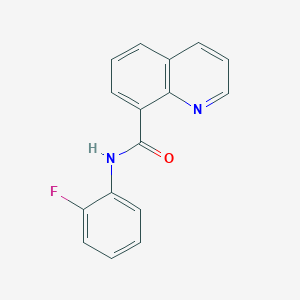
![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)
